molecular formula C14H12BrF2N5O B10948777 4-(5-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-oxadiazol-2-yl)pyridine

4-(5-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B10948777
M. Wt: 384.18 g/mol
InChI Key: YQKZHHOCBQAGBA-UHFFFAOYSA-N
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Description

2-{1-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone. The oxadiazole ring can be formed by cyclization of a hydrazide with an appropriate carboxylic acid derivative. The final step involves the coupling of the pyrazole and oxadiazole intermediates under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with the removal of oxygen functionalities.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-{1-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{1-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[4-BROMO-3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE
  • 2-{1-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE

Uniqueness

The uniqueness of 2-{1-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ETHYL}-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C14H12BrF2N5O

Molecular Weight

384.18 g/mol

IUPAC Name

2-[1-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H12BrF2N5O/c1-7-10(15)11(12(16)17)21-22(7)8(2)13-19-20-14(23-13)9-3-5-18-6-4-9/h3-6,8,12H,1-2H3

InChI Key

YQKZHHOCBQAGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C(O2)C3=CC=NC=C3)C(F)F)Br

Origin of Product

United States

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